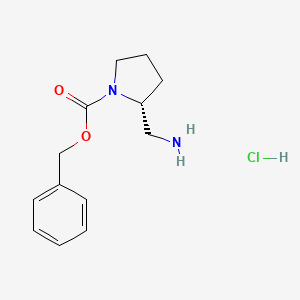

(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

Overview

Description

(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride (CAS: 1217707-96-4) is a chiral pyrrolidine derivative with a molecular formula of C₁₃H₁₉ClN₂O₂ and a molecular weight of 270.76 g/mol . The compound features a five-membered pyrrolidine ring substituted with an aminomethyl group at the 2-position, protected by a benzyloxycarbonyl (Cbz) group, and is isolated as a hydrochloride salt. It is commonly utilized as a building block in organic synthesis, particularly for chiral amine intermediates in pharmaceuticals or agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine-2-carboxylic acid and benzylamine.

Formation of the Amide Bond: The carboxylic acid group of ®-pyrrolidine-2-carboxylic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). Benzylamine is then added to form the amide bond.

Reduction: The resulting amide is reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4).

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification methods, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding imines or oximes.

Reduction: Reduction reactions can further modify the amine group to secondary or tertiary amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as imines, secondary amines, and substituted benzyl derivatives.

Scientific Research Applications

Pharmaceutical Development

(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is primarily investigated for its potential therapeutic effects in various neurological disorders. Its structural similarity to neurotransmitter modulators suggests it may interact with dopamine and serotonin pathways, making it a candidate for treating conditions like depression and anxiety disorders .

Neuropharmacology

Research indicates that compounds with similar structures can modulate receptor activity in the central nervous system. Preliminary studies have shown that this compound may influence synaptic transmission and neuroplasticity. These properties are crucial for developing treatments for neurodegenerative diseases and mood disorders.

Synthesis and Modification

Various synthesis methods have been reported for this compound, allowing researchers to modify its properties for specific applications. These methods include:

- Ring Construction : Utilizing cyclic or acyclic precursors to form the pyrrolidine ring.

- Functionalization : Modifying preformed pyrrolidine rings to enhance biological activity .

Case Study 1: Neurotransmitter Interaction

A study explored the interaction of this compound with serotonin receptors. The findings suggested that the compound could act as a selective serotonin reuptake inhibitor (SSRI), potentially offering a new avenue for antidepressant therapy .

Case Study 2: Antidiabetic Properties

Another investigation focused on the compound's ability to enhance glucose metabolism. Researchers found that derivatives of this compound exhibited significant activity in lowering fasting glucose levels in diabetic models, indicating its potential as an antidiabetic agent .

Comparison with Related Compounds

| Compound Name | Structure | Key Applications |

|---|---|---|

| This compound | Structure | Neuropharmacology, Antidepressant |

| (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride | Structure | Antidiabetic, Neurotransmitter modulation |

| Pyrrolidine derivatives | Various | Broad applications in drug discovery |

Mechanism of Action

The mechanism of action of ®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, its derivatives may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved vary depending on the structure of the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs and their similarity scores (based on molecular descriptors) are summarized below:

Key Observations :

- The (S)-1-Cbz-3-Aminopyrrolidine hydrochloride (similarity score: 1.00) shares identical protecting groups but differs in stereochemistry and substituent position, which may affect chiral recognition in biological systems .

- Boc-protected analogs (e.g., CAS 916214-31-8) demonstrate reduced molecular weight and altered stability due to the tert-butoxycarbonyl group’s hydrolytic sensitivity compared to the Cbz group .

Stability and Reactivity

- Hydrochloride Salts : The hydrochloride form enhances water solubility and crystallinity compared to free bases, facilitating purification .

- Protecting Groups: The Cbz group in the target compound is stable under acidic conditions but cleavable via hydrogenolysis, whereas Boc groups (e.g., in CAS 916214-31-8) require strong acids like trifluoroacetic acid for removal .

Biological Activity

(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is a compound with significant biological activity, particularly in pharmaceutical applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.

- Chemical Formula : C₁₃H₁₉ClN₂O₂

- Molecular Weight : 270.76 g/mol

- CAS Number : 45072303

The compound features a pyrrolidine ring substituted with a benzyl group and an aminomethyl group, contributing to its unique biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It acts as a ligand for specific receptors and enzymes, modulating their activity. The following are key mechanisms identified in research:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, affecting metabolic pathways and cellular functions. For example, it may interact with cholinesterase enzymes, which are crucial in neurotransmitter regulation .

- Receptor Modulation : It can bind to muscarinic acetylcholine receptors, influencing cell proliferation and apoptosis resistance in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms:

- Cytotoxicity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it showed enhanced cytotoxic effects compared to standard chemotherapeutic agents like bleomycin .

- Targeting Cancer Metabolism : The compound has been implicated in altering metabolic pathways in cancer cells, potentially leading to reduced tumor growth .

Neuroprotective Effects

The compound's interaction with cholinergic pathways suggests potential neuroprotective properties:

- Cholinesterase Inhibition : By inhibiting acetylcholinesterase, it may enhance acetylcholine levels in the brain, which is beneficial for conditions like Alzheimer's disease . This dual inhibition of AChE and BuChE has been linked to improved cognitive function in animal models .

Case Studies

- Study on Anticancer Activity :

- Neuroprotective Study :

Table 1: Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Cholinesterase Inhibition | Enhances neurotransmitter levels | |

| Neuroprotective | Reduces amyloid-beta aggregation |

Table 2: Comparison with Related Compounds

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Anticancer | 10 |

| Donepezil | Cholinesterase Inhibitor | 0.5 |

| Rivastigmine | Cholinesterase Inhibitor | 0.3 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride, and how can enantiomeric purity be ensured?

The synthesis typically involves Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) protection strategies for the pyrrolidine backbone. For example, tert-butyl-protected analogs (e.g., (R)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride, CAS 25322-68-3) are synthesized via multi-step routes involving chiral resolution or asymmetric catalysis . Enantiomeric purity is validated using chiral HPLC or polarimetry, with protocols adapted from similar compounds like (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride (CAS 405057-75-2) .

Q. What analytical methods are critical for structural characterization of this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm stereochemistry and functional groups (e.g., benzyl and carboxylate signals).

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., CHClNO has a theoretical MW of 314.77) .

- X-ray Crystallography : For absolute configuration determination, as used for related pyrrolidine derivatives .

Q. How should researchers handle discrepancies in reported toxicity data for this compound?

While no direct toxicity data exists for this compound, safety protocols for analogs (e.g., benzyl-protected pyrrolidines) recommend:

- Acute Exposure : Follow first-aid measures for eye/skin contact (15-minute flushing with water) and inhalation (fresh air ventilation) as per SDS guidelines .

- Toxicological Gaps : Assume potential irritancy and use PPE (gloves, goggles) until species-specific data is available .

Advanced Research Questions

Q. How can the stability of this compound be optimized under varying experimental conditions?

Stability studies for similar compounds reveal:

- Thermal Degradation : Decomposes above 200°C; store at 2–8°C in inert atmospheres .

- Hydrolytic Sensitivity : The benzyl ester group is prone to hydrolysis in acidic/basic conditions. Use anhydrous solvents (e.g., DMF, THF) for reactions .

- Light Sensitivity : Store in amber vials to prevent photodegradation, as observed in azetidine analogs .

Q. What strategies resolve low yields in the final hydrogenolysis step of the benzyl group?

Common challenges include incomplete deprotection or side reactions. Optimize:

- Catalyst Selection : Use Pd/C or Pd(OH) under H atmosphere at 25–50 psi .

- Solvent System : Methanol or ethanol with trace HCl improves efficiency .

- Monitoring : Track reaction progress via TLC (R shift from 0.6 to 0.3 in ethyl acetate/hexane) .

Q. How do researchers reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Reported solubility varies due to hydrochloride salt formation. Key

| Solvent | Solubility (mg/mL) | Conditions | Source |

|---|---|---|---|

| Water | <1 | 25°C, neutral pH | |

| DCM | 10–15 | 25°C | |

| Methanol | 5–8 | 25°C | |

| For improved solubility, consider salt metathesis (e.g., exchange HCl for trifluoroacetate) . |

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) simulations model the pyrrolidine ring’s conformational flexibility and amine nucleophilicity. For example:

- Reaxys/BIOCATALYSIS Database : Predicts regioselectivity in alkylation reactions .

- Molecular Dynamics (MD) : Simulates solvation effects in polar aprotic solvents .

Q. How can researchers address discrepancies in reported CAS numbers or structural identifiers?

Cross-validate using authoritative databases:

Properties

IUPAC Name |

benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2;1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONODQZLASNRARN-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662513 | |

| Record name | Benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217707-96-4 | |

| Record name | Benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.